(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-7-5-13(16(20)9-14)11-21-10-12(6-8-18(22)23)15-3-1-2-4-17(15)21/h1-10H,11H2,(H,22,23)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOLHKLKYXNGRU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The indole nitrogen is alkylated using 2,4-dichlorobenzyl chloride under basic conditions. Optimized protocols from analogous systems suggest:
Procedure :
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Dissolve indole (1.0 eq) in anhydrous DMF.
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Add NaH (1.2 eq) at 0°C under nitrogen.
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Introduce 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.
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Warm to room temperature and stir for 12 h.
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Quench with ice-water and extract with ethyl acetate.
Critical Parameters :
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Base selection : NaH outperforms K2CO3 in preventing O-alkylation byproducts.
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Solvent : DMF enhances solubility but requires rigorous drying to avoid hydrolysis.
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Temperature : Controlled addition at 0°C minimizes dichlorobenzyl dimer formation.
Yield : 68–72% (reproduced across three independent studies).
Integrated Synthetic Routes
Sequential Alkylation-Condensation Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | N-Alkylation of indole | NaH/DMF/0°C→RT, 12 h | 72% |
| 2 | Vilsmeier-Haack formylation | POCl3/DMF, 60°C, 3 h | 85% |
| 3 | Knoevenagel condensation | Malonic acid/pyridine, 110°C | 58% |
Tandem Alkylation/Wittig Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | N-Alkylation | K2CO3/DMF, 80°C, 8 h | 68% |
| 2 | Wittig olefination | Ph3P=CHCO2Et/THF, reflux | 62% |
| 3 | Ester hydrolysis | LiOH/THF/H2O, RT | 89% |
Total yield : 34% (multistep).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 12.31 (s, 1H, COOH)
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δ 8.15 (d, J = 15.6 Hz, 1H, CH=)
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δ 7.82 (d, J = 15.6 Hz, 1H, =CH)
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δ 7.45–6.98 (m, 6H, Ar-H)
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δ 5.32 (s, 2H, N-CH2)
IR (KBr) :
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1695 cm−1 (C=O stretch)
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1624 cm−1 (C=C conjugated)
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760 cm−1 (C-Cl bend)
HPLC Purity : >99% (C18 column, 0.1% TFA/MeCN gradient).
Industrial-Scale Considerations
Cost Optimization
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with cellular membranes, potentially disrupting their integrity and leading to cell death. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related indole derivatives:
Functional Group Impact
- Dichlorobenzyl Substitution: The 2,4-dichlorobenzyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., indoleacrylic acid) .
- Carboxylic Acid vs. Ester/Ketone : The free carboxylic acid in the target compound may improve target engagement through ionic interactions, whereas ester or ketone derivatives (e.g., compound 9a in ) might prioritize synthetic stability or prodrug strategies .
Biological Activity
(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid, commonly referred to as a derivative of indole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an indole moiety linked to a 2,4-dichlorobenzyl group and an α,β-unsaturated carboxylic acid. Its molecular formula is C19H13Cl2N3O, with a molecular weight of 370.2 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2N3O |
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | (E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole ring is critical for its binding affinity and specificity towards certain biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer cell proliferation and survival.
- Receptor Modulation : It has been shown to modulate receptors involved in inflammatory responses and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have reported the anticancer effects of indole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as the MAPK pathway.
Case Studies
-
Anticancer Efficacy : A study investigated the effects of similar indole derivatives on human cancer cell lines. Results showed that these compounds significantly reduced cell viability in a dose-dependent manner.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values were reported in the low micromolar range, indicating potent activity.
-
Antimicrobial Screening : Another study evaluated the antimicrobial properties of substituted benzylindole derivatives against common pathogens.
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Research Findings
Recent research highlights the diverse biological activities associated with this compound and its derivatives:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid?
- Methodology : The compound can be synthesized via a multi-step route:
Indole functionalization : Introduce the 2,4-dichlorobenzyl group at the indole N1 position using nucleophilic substitution or alkylation under anhydrous conditions (e.g., NaH/DMF).
Prop-2-enoic acid formation : Employ a Horner-Wadsworth-Emmons reaction using phosphonate esters to stereoselectively generate the (E)-configured α,β-unsaturated carboxylic acid .
- Key considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity and minimize byproducts. Purification via recrystallization or column chromatography is critical for isolating the E-isomer .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Approach :
- NMR : Confirm the (E)-configuration of the double bond via coupling constants (J ≈ 12–16 Hz for trans protons in NMR). The 2,4-dichlorobenzyl group’s aromatic protons will show splitting patterns consistent with para- and ortho-substitution .
- FT-IR : Verify the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹) and conjugated C=C bond (~1630 cm⁻¹) .
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using SHELX programs for refinement .
Q. What computational tools predict this compound’s reactivity or binding interactions?
- Tools :
- Molecular docking (e.g., AutoDock Vina, MOE) : Model interactions with biological targets (e.g., enzymes) using the compound’s 3D structure. The α,β-unsaturated acid moiety may act as a Michael acceptor, enabling covalent binding to nucleophilic residues .
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity studies?
- Case study : If conflicting data arise about the compound’s inhibition of a kinase:
Analyze binding modes : Compare X-ray structures of the compound bound to the kinase active site. SHELXL refinement can reveal conformational differences (e.g., rotameric states of the dichlorobenzyl group) affecting potency .
Validate experimental conditions : Ensure consistent crystallization buffers (pH, ionic strength) and ligand occupancy levels. Discrepancies may arise from partial occupancy or crystal packing artifacts .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Protocol optimization :
- Purity verification : Use HPLC with a C18 column (e.g., 95:5 MeCN/HO + 0.1% TFA) to ensure ≥98% purity. Impurities from incomplete indole alkylation can skew IC values .
- Stability testing : Assess the compound’s degradation in assay buffers (e.g., DMEM at 37°C) via LC-MS. The α,β-unsaturated acid may undergo hydrolysis or Michael addition with thiols .
Q. How to design SAR studies targeting the dichlorobenzyl and prop-2-enoic acid groups?
- SAR framework :
- Dichlorobenzyl modifications : Replace Cl atoms with F or methyl groups to evaluate steric/electronic effects on target engagement. Synthesize analogs via Suzuki-Miyaura coupling .
- Acid isosteres : Substitute the carboxylic acid with bioisosteres (e.g., tetrazole, acyl sulfonamide) to improve membrane permeability while retaining hydrogen-bonding capacity .
- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Root cause analysis :
- Solubility : Test the compound in varied solvents (DMSO, PBS) using nephelometry. Inconsistent DMSO stock preparation (e.g., hygroscopicity) may artificially lower aqueous solubility .
- Stability : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Oxidative degradation at the indole C3 position could explain variability .
Q. Why might enzymatic assays yield conflicting inhibition kinetics?
- Troubleshooting :
- Pre-incubation time : Ensure equilibration between the compound and enzyme. Slow-binding inhibition kinetics (e.g., conformational changes) may require extended pre-incubation .
- Redox interference : The prop-2-enoic acid group may interact with assay components (e.g., DTT), generating false-negative results. Include redox-inert controls .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
